Angiotensin (1-12) (human)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Angiotensin (1-12) (human) is a novel peptide derived from angiotensinogen, a precursor in the renin-angiotensin system. This system plays a crucial role in regulating blood pressure, fluid balance, and electrolyte homeostasis. Proangiotensin-12 is a dodecapeptide, meaning it consists of twelve amino acids, and it has been identified as a precursor to angiotensin II, a potent vasoconstrictor .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Proangiotensin-12 can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves sequentially adding amino acids to a growing peptide chain anchored to a solid resin. Each amino acid is protected by a temporary protecting group to prevent unwanted reactions. After the peptide chain is fully assembled, the protecting groups are removed, and the peptide is cleaved from the resin .

Industrial Production Methods

Industrial production of proangiotensin-12 follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves optimizing reaction conditions, such as temperature, solvent, and coupling reagents, to ensure high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

Proangiotensin-12 undergoes several types of reactions, including:

Hydrolysis: Cleavage of peptide bonds by water, often catalyzed by enzymes.

Oxidation: Introduction of oxygen atoms into the peptide, potentially altering its structure and function.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms, affecting the peptide’s stability and activity.

Common Reagents and Conditions

Hydrolysis: Enzymes such as angiotensin-converting enzyme (ACE) or chymase.

Oxidation: Oxidizing agents like hydrogen peroxide or molecular oxygen.

Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Major Products Formed

Angiotensin I: Formed by the hydrolysis of proangiotensin-12.

Angiotensin II: Produced from angiotensin I by further enzymatic cleavage.

Angiotensin-(1-7): A heptapeptide with vasodilatory properties, formed from angiotensin I or II.

Wissenschaftliche Forschungsanwendungen

Proangiotensin-12 has several applications in scientific research:

Cardiovascular Research: Studying its role in blood pressure regulation and heart disease.

Renal Research: Investigating its effects on kidney function and fluid balance.

Pharmacology: Developing new drugs targeting the renin-angiotensin system.

Biochemistry: Understanding peptide synthesis and degradation pathways.

Wirkmechanismus

Proangiotensin-12 exerts its effects by being converted into angiotensin I and subsequently into angiotensin II. Angiotensin II binds to angiotensin II receptors (AT1 and AT2), leading to vasoconstriction, increased blood pressure, and aldosterone secretion. This cascade ultimately regulates cardiovascular and renal functions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Angiotensin I: A decapeptide precursor to angiotensin II.

Angiotensin II: An octapeptide with potent vasoconstrictive properties.

Angiotensin-(1-7): A heptapeptide with vasodilatory effects.

Uniqueness of Proangiotensin-12

Proangiotensin-12 is unique because it serves as an alternative precursor to angiotensin II, bypassing the classical renin-dependent pathway. This alternative pathway may have distinct regulatory mechanisms and physiological effects, making proangiotensin-12 a valuable target for research and therapeutic development .

Biologische Aktivität

Angiotensin (1-12) [Ang-(1-12)] is a peptide that has garnered attention for its role in the renin-angiotensin system (RAS) and its potential implications in cardiovascular health. This article delves into the biological activity of Ang-(1-12), highlighting its mechanisms of action, metabolic pathways, and clinical relevance through detailed research findings and case studies.

Overview of Angiotensin (1-12)

Ang-(1-12) is a 12-amino acid peptide that serves as an alternative precursor in the generation of angiotensin peptides, particularly Angiotensin II (Ang II). Unlike traditional pathways that rely on renin, Ang-(1-12) can be metabolized by various enzymes, including angiotensin-converting enzyme (ACE) and chymase, to produce biologically active angiotensins.

Vasoconstriction and Blood Pressure Regulation

Research indicates that Ang-(1-12) can induce vasoconstriction, a response primarily mediated through its conversion to Ang II. In studies involving human atrial tissue, it was found that Ang-(1-12) metabolism significantly contributes to Ang II formation, with chymase being the predominant enzyme involved in this process. Specifically, the contribution of chymase to Ang II generation was significantly higher compared to ACE, suggesting a critical role for chymase in the cardiovascular effects of Ang-(1-12) .

Expression in Tissues

Ang-(1-12) is predominantly expressed in cardiac myocytes and renal tubular cells. Its presence in these tissues suggests a localized role in modulating cardiovascular and renal functions. The expression levels are notably higher in hypertensive models, indicating a potential link between elevated Ang-(1-12) levels and hypertension .

Metabolic Pathways

The metabolism of Ang-(1-12) involves several key enzymes:

| Enzyme | Role | Contribution to Ang II Formation |

|---|---|---|

| ACE | Converts Ang I to Ang II | Minor contribution |

| Chymase | Hydrolyzes Ang-(1-12) to Ang II | Major contributor |

Studies have shown that while both ACE and chymase can metabolize Ang-(1-12), chymase has a more significant role, particularly in hypertensive conditions .

Clinical Implications

Predictive Biomarker for Cardiovascular Disease

Circulating levels of Ang-(1-12) have been associated with increased RAS activity and may serve as a predictive biomarker for cardiovascular diseases. Elevated levels are observed in patients with hypertension, suggesting its potential utility in assessing cardiovascular risk .

Case Studies

In one study involving patients undergoing cardiac surgery, elevated levels of Ang-(1-12) were correlated with increased vasoconstrictor responses. The administration of RAS inhibitors led to significant reductions in the metabolism of Ang-(1-12), further supporting its role in cardiovascular regulation .

Research Findings

Recent studies have elucidated the biological activities of Ang-(1-12):

- Vasoconstrictor Effects : In isolated heart tissues, administration of Ang-(1-12) resulted in significant vasoconstriction, which was abolished when ACE or chymase was inhibited .

- Impact on Cardiac Function : Research demonstrated that Ang-(1-12) could influence cardiac myocyte function by increasing intracellular calcium levels, which is critical for myocardial contraction .

Eigenschaften

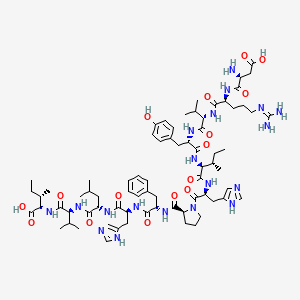

IUPAC Name |

(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C73H109N19O16/c1-11-41(9)59(90-66(101)52(30-44-22-24-47(93)25-23-44)86-68(103)57(39(5)6)88-62(97)49(20-16-26-79-73(75)76)82-61(96)48(74)33-56(94)95)70(105)87-54(32-46-35-78-37-81-46)71(106)92-27-17-21-55(92)67(102)85-51(29-43-18-14-13-15-19-43)63(98)84-53(31-45-34-77-36-80-45)64(99)83-50(28-38(3)4)65(100)89-58(40(7)8)69(104)91-60(72(107)108)42(10)12-2/h13-15,18-19,22-25,34-42,48-55,57-60,93H,11-12,16-17,20-21,26-33,74H2,1-10H3,(H,77,80)(H,78,81)(H,82,96)(H,83,99)(H,84,98)(H,85,102)(H,86,103)(H,87,105)(H,88,97)(H,89,100)(H,90,101)(H,91,104)(H,94,95)(H,107,108)(H4,75,76,79)/t41-,42-,48-,49-,50-,51-,52-,53-,54-,55-,57-,58-,59-,60-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUIMDLALQQGEEN-ZOXCJXDUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CN=CN4)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)CC)C(=O)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CN=CN4)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C73H109N19O16 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1508.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.